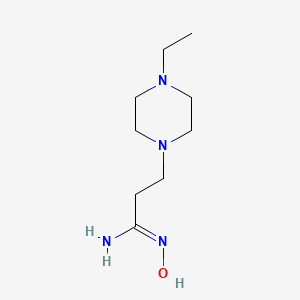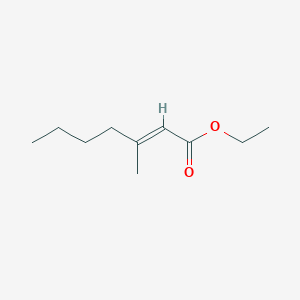![molecular formula C7H15NO3 B13520292 Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)
Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group and a dioxolane ring, making it an interesting subject for research and application in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with other molecules.
類似化合物との比較
Similar Compounds
Rac-(2R,4S)-2-(Aminomethyl)oxan-4-ol: Similar in structure but with a different ring system.
Rac-(2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroquinoline: Contains a tetrahydroquinoline ring instead of a dioxolane ring.
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Features a carboxylic acid group instead of an amino group.
Uniqueness
Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is unique due to its specific combination of an amino group and a dioxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H15NO3/c1-7(2)10-4-6(11-7)5(8)3-9/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m1/s1 |
InChIキー |
AKKAROJKCIFVAO-PHDIDXHHSA-N |
異性体SMILES |
CC1(OC[C@@H](O1)[C@@H](CO)N)C |
正規SMILES |
CC1(OCC(O1)C(CO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


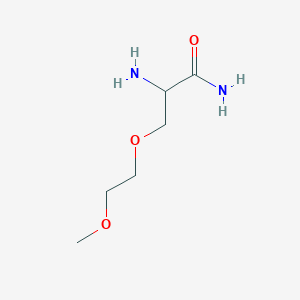
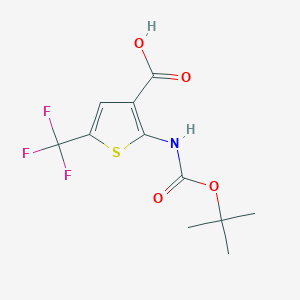
![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
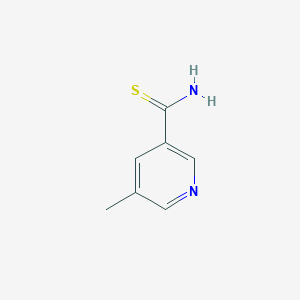
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
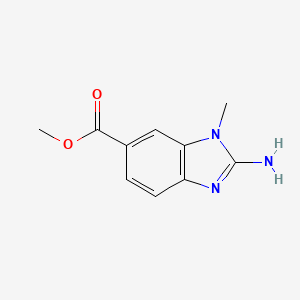
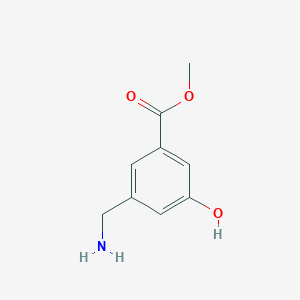

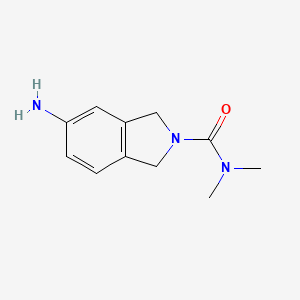

amino}acetic acid hydrochloride](/img/structure/B13520280.png)
